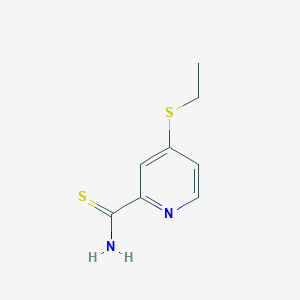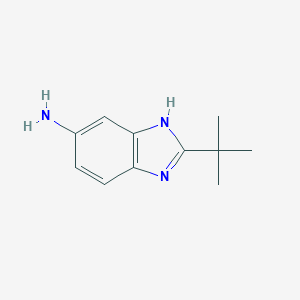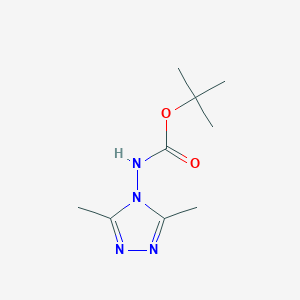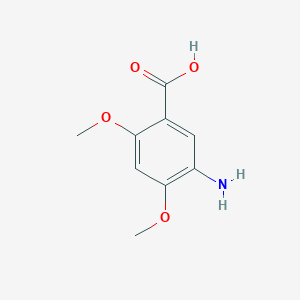
6-Fluorochroman-4-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 6-fluorochroman derivatives has been explored through various synthetic routes aiming at introducing the fluoro group into the chroman framework. A common approach involves the condensation of acid chlorides with different amines in the presence of triethylamine and dichloroethane as a solvent, yielding novel 6-fluoro-chroman derivatives with antimicrobial properties (B. Priya et al., 2005). Additionally, the electrophilic amination of fluoro-phenols with diazenes in the presence of ZrCl4 leads to the introduction of amino groups and the removal of the fluoro substituent, showcasing the versatility of fluoro-chroman synthesis strategies (S. Bombek et al., 2004).
Molecular Structure Analysis
The molecular structure of 6-fluorochroman derivatives is characterized by the presence of the fluorine atom at the 6-position of the chroman ring, which significantly affects the electronic distribution and chemical reactivity of the molecule. Structural modifications, such as the introduction of an oxo or an optically active hydroxy moiety at the chroman C-4 position, have been shown to affect receptor selectivity, demonstrating the impact of molecular structure on biological activity (T. Yasunaga et al., 1998).
Applications De Recherche Scientifique
1. Antagonistic Properties at 5-HT1A Receptors
A series of 6-fluorochroman derivatives, including 6-Fluorochroman-4-amine hydrochloride, were evaluated as potential antagonists for the 5-HT1A receptor. These compounds were synthesized and assessed for their antagonist activities in forskolin-stimulated adenylate cyclase assays in CHO cells expressing human 5-HT1A receptors. Some derivatives exhibited selective antagonist activities, differentiating from alpha1-adrenergic and D2-dopaminergic receptors. This study highlights the potential of 6-Fluorochroman-4-amine hydrochloride in neurological research and drug development (Yasunaga et al., 1998).
2. Fluorogenic and Fluorochromic Probe Development
6-Fluorochroman-4-amine hydrochloride's structural analogs have been utilized in developing fluorogenic and fluorochromic probes. A study explored the fluorescence properties of these compounds in various solvents, noting the strongest fluorescence increase in water. These properties are crucial in designing probes for analytical and biological applications, including fluorescent microscopy and flow cytometry in aqueous mediums (Danilkina et al., 2021).
3. Antimicrobial Applications
Derivatives of 6-Fluorochroman, including 6-Fluorochroman-4-amine hydrochloride, have shown promising antimicrobial properties. One study synthesized novel derivatives and evaluated their efficacy against various pathogenic strains. Certain compounds exhibited better inhibitory activity than standard drugs, showcasing their potential as novel antimicrobial agents (Priya et al., 2005).
4. Synthesis of Fluorine-Substituted Derivatives for Anti-Inflammatory Applications
Research on fluorine-substituted derivatives, including 6-Fluorochroman-4-amine hydrochloride, highlighted their potential in anti-inflammatory applications. The study synthesized and characterized these derivatives, observing their inhibitory effects on LPS-induced NO secretion. This indicates the compound's potential in developing anti-inflammatory drugs (Sun et al., 2019).
5. Application in Liquid Chromatography and Spectrofluorimetry
6-Fluorochroman-4-amine hydrochloride and its derivatives have been used as fluorogenic derivatizing agents for primary and secondary amines in liquid chromatography and spectrofluorimetry. Their ability to produce fluorescent thiazoloquinolines makes them valuable for sensitive and specific detection in these analytical techniques (Bernstein et al., 1993).
Safety and Hazards
The safety information for 6-Fluorochroman-4-amine hydrochloride indicates that it has several hazard statements: H302, H315, H319, H332, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Propriétés
IUPAC Name |
6-fluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO.ClH/c10-6-1-2-9-7(5-6)8(11)3-4-12-9;/h1-2,5,8H,3-4,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMBQKMHABXVJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=C(C=C2)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611698 |
Source


|
| Record name | 6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluorochroman-4-amine hydrochloride | |
CAS RN |
191609-45-7 |
Source


|
| Record name | 6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B70128.png)

![2-([2-[(4-Chlorophenyl)sulfonyl]ethyl]thio)aniline](/img/structure/B70137.png)








